molecular formula C5H2BrFIN B1529941 5-Bromo-3-fluoro-2-iodopyridine CAS No. 1260665-95-9

5-Bromo-3-fluoro-2-iodopyridine

Cat. No.: B1529941
CAS No.: 1260665-95-9
M. Wt: 301.88 g/mol
InChI Key: KHKQFFYXJLITMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-fluoro-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various scientific research applications.

Biochemical Analysis

Biochemical Properties

5-Bromo-3-fluoro-2-iodopyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating halogenation and cross-coupling reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . These reactions are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and other biologically active compounds.

Cellular Effects

The effects of this compound on cellular processes are still under investigation. It is known to influence cell signaling pathways and gene expression. The compound can modulate the activity of certain kinases and transcription factors, leading to changes in cellular metabolism and function. For example, it may affect the phosphorylation status of proteins involved in signal transduction pathways, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s halogen atoms enable it to form strong halogen bonds with target molecules, enhancing its binding affinity and specificity. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light or heat. In vitro studies have shown that its activity can diminish over time, necessitating careful handling and storage to maintain its efficacy. Long-term effects on cellular function are still being studied, but initial findings suggest that the compound can induce sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its overall bioavailability and efficacy in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can be influenced by factors such as its lipophilicity and molecular size, affecting its accumulation in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the sequential halogenation of pyridine, where the pyridine ring is first iodinated, followed by bromination and fluorination. The reaction conditions for these steps often require the use of strong oxidizing agents and specific catalysts to achieve selective halogenation.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient halogenation.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-2-iodopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its transformation into other valuable compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN3) or potassium fluoride (KF).

Major Products Formed: The major products formed from these reactions include various halogenated pyridines, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

5-Bromo-3-fluoro-2-iodopyridine is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of bioactive compounds.

  • Medicine: It is employed in the design and synthesis of pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

5-Bromo-3-fluoro-2-iodopyridine is similar to other halogenated pyridines, such as 2-bromopyridine, 3-fluoropyridine, and 2-iodopyridine. its unique combination of halogens makes it particularly valuable for specific applications. The presence of multiple halogens on the pyridine ring enhances its reactivity and versatility in organic synthesis.

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Properties

IUPAC Name

5-bromo-3-fluoro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKQFFYXJLITMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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